5-Isopropyl-3-methyl-2-(methylthio)pyrazine
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Overview
Description
5-Isopropyl-3-methyl-2-(methylthio)pyrazine is an organic compound with the molecular formula C9H14N2S and a molecular weight of 182.286. It belongs to the pyrazine family, which is known for its aromatic properties and diverse applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methyl-2-(methylthio)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-Isopropyl-3-methyl-2-(methylthio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used as a flavoring agent due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methyl-2-(methylthio)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylethyl)pyrazine
- 2-Isopropyl-5-methylpyrazine
- 2-Methoxy-3-isopropylpyrazine
Uniqueness
5-Isopropyl-3-methyl-2-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
99784-22-2 |
---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12-4)7(3)11-8/h5-6H,1-4H3 |
InChI Key |
KDTCGKNUJMPSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1SC)C(C)C |
Origin of Product |
United States |
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